molecular formula C27H24N2O7 B242380 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-2,5-piperazinedione

1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-2,5-piperazinedione

货号: B242380
分子量: 488.5 g/mol
InChI 键: HMZXLUNXDUNKKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-2,5-piperazinedione, commonly known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This molecule was initially developed as a neuroprotective agent for the treatment of Parkinson's disease. However, recent studies have explored its potential use in other neurological disorders as well.

作用机制

CEP-1347 exerts its neuroprotective effects by inhibiting the activation of the JNK signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and is involved in the regulation of various cellular processes, including apoptosis. Activation of the JNK pathway has been implicated in the pathogenesis of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.
Biochemical and Physiological Effects:
CEP-1347 has been shown to protect neuronal cells from various insults, including oxidative stress, excitotoxicity, and inflammation. The molecule has also been found to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease.

实验室实验的优点和局限性

One of the advantages of using CEP-1347 in lab experiments is its well-defined mechanism of action. The molecule has been extensively studied and its effects on the JNK signaling pathway are well understood. However, one limitation of using CEP-1347 is its potential off-target effects. The molecule may interact with other signaling pathways or proteins, which could affect the interpretation of experimental results.

未来方向

There are several potential future directions for the study of CEP-1347. One area of interest is the molecule's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another potential direction is the development of more selective inhibitors of the JNK signaling pathway, which could reduce the potential off-target effects of CEP-1347. Additionally, the use of CEP-1347 in combination with other neuroprotective agents could be explored to enhance its therapeutic efficacy.

合成方法

The synthesis of CEP-1347 involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-methoxybenzylamine to form the corresponding amide. This amide is then reacted with 3-(4-methoxyphenyl)-2,5-piperazinedione to give the final product CEP-1347.

科学研究应用

CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders. The molecule has been found to exert neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is known to play a role in neuronal cell death.

属性

分子式

C27H24N2O7

分子量

488.5 g/mol

IUPAC 名称

1,4-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)piperazine-2,5-dione

InChI

InChI=1S/C27H24N2O7/c1-32-20-6-2-17(3-7-20)26-27(31)28(18-4-8-21-23(14-18)35-12-10-33-21)16-25(30)29(26)19-5-9-22-24(15-19)36-13-11-34-22/h2-9,14-15,26H,10-13,16H2,1H3

InChI 键

HMZXLUNXDUNKKP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC4=C(C=C3)OCCO4)C5=CC6=C(C=C5)OCCO6

规范 SMILES

COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC4=C(C=C3)OCCO4)C5=CC6=C(C=C5)OCCO6

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。